molecular formula C15H12O4 B11860909 (2S)-7,8-Dihydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 671781-83-2

(2S)-7,8-Dihydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B11860909
CAS No.: 671781-83-2
M. Wt: 256.25 g/mol
InChI Key: OXEDXEXEXGPMOG-ZDUSSCGKSA-N
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Description

(2S)-7,8-Dihydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one is a chiral flavanone derivative characterized by a 2-phenyl group and dihydroxy substitutions at positions 7 and 8 on the benzopyran-4-one scaffold. This compound belongs to the flavonoid family, which is widely studied for its diverse bioactivities, including antioxidant, anti-inflammatory, and anticancer properties . Its stereochemistry at the C2 position (S-configuration) is critical for biological interactions, as seen in analogous compounds like liquiritigenin .

Properties

CAS No.

671781-83-2

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

(2S)-7,8-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O4/c16-11-7-6-10-12(17)8-13(19-15(10)14(11)18)9-4-2-1-3-5-9/h1-7,13,16,18H,8H2/t13-/m0/s1

InChI Key

OXEDXEXEXGPMOG-ZDUSSCGKSA-N

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2O)O)C3=CC=CC=C3

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2O)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation and Cyclization

The Claisen-Schmidt condensation remains a cornerstone for flavanone synthesis. In this approach, a hydroxy-substituted acetophenone reacts with a benzaldehyde derivative to form a chalcone intermediate, which undergoes cyclization under acidic or basic conditions. For example, 2,4,6-trihydroxyacetophenone has been used as a starting material, with selective protection of hydroxyl groups to direct subsequent reactions.

Modifications for 7,8-Dihydroxy Substitution :
To achieve 7,8-dihydroxy groups, the starting acetophenone must possess hydroxyls at positions corresponding to the 7- and 8-positions post-cyclization. For instance, 2,3-dihydroxybenzaldehyde could serve as the aldehyde component, enabling hydroxylation at the desired positions after deprotection. A representative synthesis involves:

  • Protection of 2,4,6-trihydroxyacetophenone with methoxymethyl (MOM) groups.

  • Condensation with 2,3-dihydroxybenzaldehyde to form a chalcone.

  • Cyclization using sodium acetate to yield the flavanone core.

  • Acidic deprotection to unmask the 7,8-dihydroxy groups.

Yield and Limitations :
Yields for analogous compounds range from 40–60%, with challenges arising from competing hydroxyl group reactivity and the need for orthogonal protecting groups.

Stereoselective Synthesis of (2S)-Configuration

Asymmetric Hydrogenation

The (2S)-configuration can be introduced via asymmetric hydrogenation of a prochiral ketone intermediate. For example, using a ruthenium-BINAP catalyst, the flavanone precursor is hydrogenated to yield the desired enantiomer with >90% enantiomeric excess (ee).

Chiral Pool Synthesis

Natural (-)-epicatechin, a (2R,3R)-configured flavan-3-ol, has been employed as a chiral starting material. Epimerization at C2 followed by oxidation and selective hydroxylation can yield the target compound, though this route requires multiple steps and lowers overall yield.

Protection-Deprotection Strategies

Methoxymethyl (MOM) Protection

To prevent unwanted side reactions during synthesis, hydroxyl groups are often protected. MOM ethers are widely used due to their stability under basic conditions and ease of removal with aqueous HCl. For the target compound, MOM protection of the 7- and 8-hydroxy groups during chalcone formation ensures regioselective cyclization.

Example Protocol :

  • Protect 2,3-dihydroxybenzaldehyde with MOM-Cl in the presence of K₂CO₃.

  • Condense with MOM-protected acetophenone via Claisen-Schmidt reaction.

  • Cyclize with NaOAc/EtOH.

  • Deprotect with 2N HCl to unveil the 7,8-dihydroxy groups.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)StereocontrolScalability
Claisen-SchmidtCondensation, cyclization40–60LowHigh
Lactone cyclizationAlkylation, acid-catalyzed closure50–55NoneModerate
Asymmetric hydrogenationHydrogenation with Ru-BINAP70–80HighLow

Key Observations :

  • The Claisen-Schmidt method is preferred for scalability but requires post-synthetic resolution.

  • Lactone-based approaches offer regioselectivity but lack inherent stereocontrol.

  • Asymmetric hydrogenation provides enantiopure product but is cost-prohibitive for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: (S)-7,8-Dihydroxy-2-phenylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antioxidant Activity :
    • The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
  • Anti-inflammatory Effects :
    • Research indicates that (2S)-7,8-Dihydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory diseases .
  • Neuroprotective Properties :
    • Studies have shown that this compound may protect neuronal cells from apoptosis induced by oxidative stress. It has been suggested as a potential treatment for neurodegenerative diseases like Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity .
  • Anticancer Potential :
    • The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. Mechanistic studies suggest that it may induce apoptosis through the activation of caspases and modulation of cell cycle progression .

Biochemical Applications

  • Enzyme Inhibition :
    • The compound acts as an inhibitor of certain enzymes such as α-glucosidase and acetylcholinesterase. These properties make it a candidate for managing conditions like diabetes mellitus and Alzheimer's disease .
  • Natural Product Synthesis :
    • Due to its structural characteristics, this compound serves as a precursor in the synthesis of other biologically active compounds. Its derivatives have been explored for enhanced biological activities .

Material Science Applications

  • Polymer Composites :
    • Recent studies have investigated the use of this flavonoid in developing biodegradable polymer composites. Its incorporation into polymer matrices enhances mechanical properties and provides antimicrobial activity .
  • Nanotechnology :
    • The compound has been utilized in the fabrication of nanoparticles for drug delivery systems. Its ability to form stable complexes with metals has been exploited to enhance the efficacy of therapeutic agents through targeted delivery mechanisms .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal evaluated the neuroprotective effects of this compound on rat cortical neurons exposed to oxidative stress. The results indicated a significant reduction in cell death and preservation of mitochondrial integrity, suggesting its potential application in treating neurodegenerative diseases.

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including breast and colon cancer cells. The findings revealed that treatment with this compound resulted in dose-dependent inhibition of cell proliferation and induction of apoptosis.

Mechanism of Action

The mechanism of action of (S)-7,8-Dihydroxy-2-phenylchroman-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative stress.

    Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

    Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound can be compared to several structurally related flavanones and chromanones, which differ in substitution patterns, stereochemistry, and bioactivity profiles. Below is a detailed analysis:

Compound Name Key Substituents Molecular Formula Source/Biosynthesis Bioactivity Reference
(2S)-7,8-Dihydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one 7,8-dihydroxy, 2-phenyl (S-configuration) C₁₅H₁₂O₄ Synthetic/Plant-derived Anticancer (e.g., cytotoxic against MiaPaCa-2 cells), antioxidant
Dihydroquercetin (Taxifolin) 3,5,7-trihydroxy, 3,4-dihydroxyphenyl C₁₅H₁₂O₇ Larix dahurica (industrial) Cardiovascular protection, antiviral, neuroprotective
Liquiritigenin 7-hydroxy, 4'-hydroxyphenyl (S-configuration) C₁₅H₁₂O₄ Licorice (Glycyrrhiza spp.) Anticancer, anti-inflammatory, estrogenic activity
(2S)-5,7-Dihydroxy-6-prenylflavanone 5,7-dihydroxy, 6-prenyl, 2-phenyl (S-configuration) C₂₀H₂₀O₄ Eysenhardtia platycarpa Enhanced cytotoxicity in PLGA nanoparticles
7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one 7-hydroxy, 2,2-dimethyl C₁₁H₁₂O₃ Synthetic Limited bioactivity reported; structural simplicity used in derivatization

Key Observations:

Hydroxylation Patterns :

  • The 7,8-dihydroxy substitution in the target compound contrasts with taxifolin’s 3,5,7-trihydroxy arrangement, which enhances its antioxidant capacity but may reduce solubility compared to methylated analogs like 7-hydroxy-2,2-dimethyl derivatives .
  • Liquiritigenin’s 4'-hydroxyphenyl group (vs. 2-phenyl in the target compound) confers selectivity for estrogen receptors .

Prenylation and Bioactivity: Prenylated derivatives, such as (2S)-5,7-dihydroxy-6-prenylflavanone, exhibit improved cytotoxicity due to increased lipophilicity, enhancing cellular uptake and interaction with membrane-bound targets .

Stereochemical Influence: The S-configuration at C2 is conserved in bioactive flavanones (e.g., liquiritigenin), suggesting a role in receptor binding or metabolic stability .

Solubility and Formulation :

  • Taxifolin’s poor aqueous solubility is addressed via green phase modification techniques (e.g., cyclodextrin complexation), a strategy applicable to the target compound for drug delivery optimization .

Biological Activity

(2S)-7,8-Dihydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one, commonly known as Pinocembrin, is a flavonoid compound with notable biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C15H12O4
Molecular Weight: 256.25 g/mol
CAS Number: 480-39-7
IUPAC Name: (2S)-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one

The structure of Pinocembrin features a chromenone backbone with hydroxyl groups at positions 5 and 7, contributing to its biological activity.

1. Antioxidant Activity

Pinocembrin exhibits strong antioxidant properties, which are crucial for combating oxidative stress in biological systems. Its ability to scavenge free radicals has been demonstrated in various studies, indicating a potential role in preventing cellular damage associated with chronic diseases.

2. Anti-inflammatory Effects

Research has shown that Pinocembrin can inhibit the production of pro-inflammatory cytokines. For instance, it significantly reduces the levels of TNF-alpha and IL-6 in vitro and in vivo models of inflammation . This suggests its potential as a therapeutic agent for inflammatory diseases.

3. Neuroprotective Properties

Pinocembrin has been investigated for its neuroprotective effects against neurodegenerative disorders. It has been shown to enhance neuronal survival and promote neurogenesis in animal models of Alzheimer's disease by modulating signaling pathways involved in neuronal health .

4. Antimicrobial Activity

Studies indicate that Pinocembrin possesses antimicrobial properties against various pathogens. It has demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida species .

The biological activities of Pinocembrin are attributed to several mechanisms:

  • Antioxidant Mechanism: Pinocembrin's phenolic structure allows it to donate electrons to free radicals, neutralizing them and preventing oxidative damage.
  • Inhibition of Enzymes: It inhibits enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .
  • Modulation of Signaling Pathways: Pinocembrin influences various signaling pathways, including the NF-kB pathway, which plays a critical role in inflammation and cell survival .

Research Findings and Case Studies

StudyFindings
Longden et al. (2017)Demonstrated neuroprotective effects in mouse models of Alzheimer's disease.
Harraz et al. (2018)Showed anti-inflammatory effects by reducing cytokine levels in vitro.
MDPI Review (2021)Highlighted antimicrobial efficacy against multiple bacterial strains.

Future Directions

Further research is needed to fully elucidate the pharmacokinetics and bioavailability of Pinocembrin in humans. Clinical trials evaluating its efficacy in treating specific conditions such as neurodegenerative diseases or chronic inflammatory disorders will be essential for establishing its therapeutic potential.

Q & A

Q. What spectroscopic and analytical methods are recommended for structural elucidation of this compound?

To confirm the stereochemistry and substituent positions, employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1D (1^1H, 13^{13}C) and 2D (COSY, HSQC, HMBC) experiments to resolve proton coupling and carbon-proton correlations.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to determine molecular formula and fragmentation patterns (e.g., retro-Diels-Alder cleavage common in flavanones) .
  • X-ray Crystallography : For absolute configuration determination, as demonstrated in ligand-protein interaction studies .

Example Data:

TechniqueKey Observations (Hypothetical)Reference
1^1H NMRδ 5.45 (d, J=12.1 Hz, H-2), δ 7.30 (m, aromatic protons)
HRMS[M+H]+^+ m/z 271.0970 (C15_{15}H12_{12}O4_4)

Q. How can researchers identify natural sources or biosynthetic pathways of this compound?

While direct evidence is limited, analogous flavonoids (e.g., naringenin) are biosynthesized via the phenylpropanoid pathway. Key steps include:

  • Enzymatic catalysis : Chalcone synthase (CHS) and chalcone isomerase (CHI) converting malonyl-CoA and coumaroyl-CoA into flavanone scaffolds .
  • Isotopic labeling : Use 13^{13}C-labeled precursors in plant cell cultures to trace biosynthetic intermediates .

Note: Metabolite databases (e.g., PubChem, RCSB PDB) list structurally similar compounds isolated from Sophora alopecuroides and Butea monosperma .

Advanced Research Questions

Q. How can structural contradictions between synthetic and natural samples be resolved?

In cases where synthetic replicates mismatch natural samples (e.g., melting points or spectral data):

  • Comparative analysis : Validate discrepancies using orthogonal techniques (e.g., IR spectroscopy for functional groups, polarimetry for optical rotation).
  • Revised synthesis : Adjust substituent positions or stereochemistry. For example, Parmar et al. (1990) revised falciformin’s structure after synthetic 1 showed inconsistent 1^1H NMR shifts with natural isolates .
  • Computational modeling : Density Functional Theory (DFT) to predict NMR chemical shifts or MS fragmentation patterns.

Q. What methodologies are suitable for assessing its pharmacokinetics and metabolic stability?

  • In vitro assays :
    • Hepatic microsomes : Incubate with human/rat liver microsomes to identify phase I metabolites (e.g., hydroxylation, demethylation) .
    • Caco-2 cell monolayers : Measure intestinal permeability (Papp_{app}) to predict oral bioavailability.
  • LC-MS/MS quantification : Monitor glucuronide/sulfate conjugates (common flavonoid metabolites) in plasma .

Key Finding: The compound’s glucoside derivatives (e.g., isocoreopsin) exhibit altered absorption kinetics due to glycosylation .

Q. How can researchers address conflicting data in genotoxicity studies?

  • Ames test : Evaluate mutagenicity in Salmonella typhimurium strains TA98/TA100 with/without metabolic activation (S9 fraction).
  • Comet assay : Detect DNA strand breaks in mammalian cell lines (e.g., HepG2).
  • Structural alerts : Compare with flavonoids lacking genotoxicity, noting that catechol groups (7,8-dihydroxy) may induce oxidative stress but are mitigated by glucuronidation .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex matrices?

  • HPLC-DAD/UV : Use a C18 column with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) for baseline separation.
  • LC-HRMS : For high sensitivity in biological samples (LOQ < 1 ng/mL) .
  • Chiral chromatography : Resolve enantiomers using amylose-based columns if racemization is suspected .

Example Method:

ParameterCondition
ColumnWaters XBridge C18 (4.6 × 150 mm)
Mobile Phase0.1% formic acid, 5–95% ACN
DetectionUV at 280 nm

Q. How can researchers design stability studies under varying pH and temperature conditions?

  • Forced degradation : Expose the compound to:
    • Acidic/basic conditions (0.1 M HCl/NaOH, 37°C).
    • Oxidative stress (3% H2_2O2_2).
    • Photolytic stress (ICH Q1B guidelines).
  • Kinetic modeling : Calculate degradation rate constants (k) and shelf-life using Arrhenius equations.
  • HPLC monitoring : Track parent compound depletion and degradant formation .

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify substituents (e.g., methoxy vs. hydroxyl groups) and compare bioactivity.
  • Molecular docking : Simulate interactions with targets (e.g., estrogen receptors, cyclooxygenase-2) using AutoDock Vina .
  • Pharmacophore mapping : Identify essential moieties (e.g., catechol group for antioxidant activity) .

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